4-(Trimethylsilyl)benzamide
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Overview
Description
4-(Trimethylsilyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a trimethylsilyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 4-(Trimethylsilyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Another approach involves the amidation of esters with sodium amidoboranes at room temperature without the use of catalysts . Industrial production methods often employ similar strategies but on a larger scale, ensuring the process is cost-effective and scalable.
Chemical Reactions Analysis
4-(Trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with organolithium and organomagnesium reagents. Common reagents used in these reactions include lithium diisopropylamide (LDA) and other strong nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Trimethylsilyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)benzamide involves its interaction with specific molecular targets. Preliminary studies suggest that it may act through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This mechanism highlights its potential in selective synthesis and functionalization of organic molecules.
Comparison with Similar Compounds
4-(Trimethylsilyl)benzamide can be compared with other benzamide derivatives such as N,N-diethyl-4-(trimethylsilyl)benzamide . While both compounds share a similar core structure, the presence of different substituents can significantly alter their reactivity and applications. The unique trimethylsilyl group in this compound provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various chemical processes.
Similar Compounds
- N,N-diethyl-4-(trimethylsilyl)benzamide
- N,N-dialkyl benzamides
- N-acylpyrroles
- Structurally distorted N-Boc amides
Properties
CAS No. |
17876-70-9 |
---|---|
Molecular Formula |
C10H15NOSi |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
4-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H15NOSi/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H2,11,12) |
InChI Key |
RATBOQAQUXUZJS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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